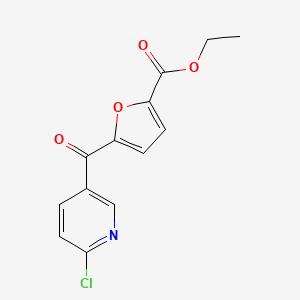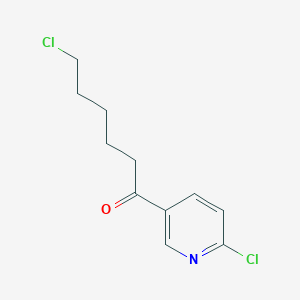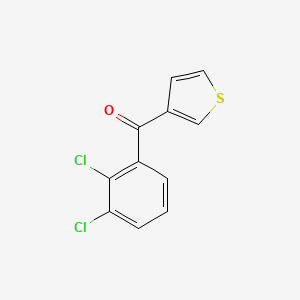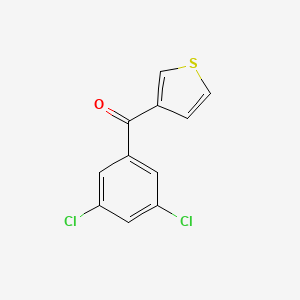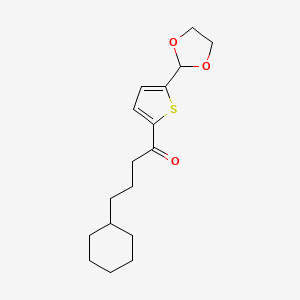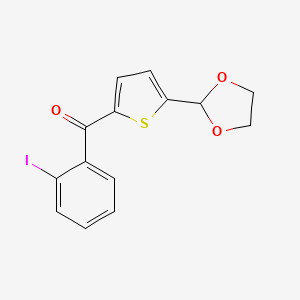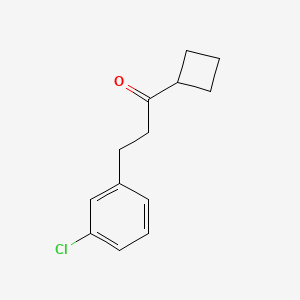
2-(3-Chlorophenyl)ethyl cyclobutyl ketone
Vue d'ensemble
Description
“2-(3-Chlorophenyl)ethyl cyclobutyl ketone” is a chemical compound with the molecular formula C13H15ClO . It has a molecular weight of 222.71 . The IUPAC name for this compound is 3-(3-chlorophenyl)-1-cyclobutyl-1-propanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15ClO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Synthesis Techniques
- Microwave-Assisted Synthesis : The Friedel–Crafts acylation reaction is used for synthesizing ketones like 2-(3-Chlorophenyl)ethyl cyclobutyl ketone, where microwave heating offers higher yields compared to conventional heating (Mahdi et al., 2011).
- Cyclization of Ketones : Research on the cyclization of 2-(3-hydroxyphenyl)ethyl ketone derivatives provides insight into the synthesis of complex organic structures like quinolin-8-ols (Uchiyama et al., 1998).
Chemical Reactions and Properties
- Fischer Indolisation : This process involves the reaction of cyclobutyl phenyl ketone phenylhydrazones, highlighting the chemical reactivity of similar ketones (Robinson et al., 1987).
- Solid State Photochemistry : α-Cycloalkyl-p-chloroacetophenone derivatives, closely related to this compound, undergo smooth type II photochemistry in the solid state, indicating potential applications in photochemical reactions (Scheffer et al., 1986).
- Acylation and Cyclization : The synthesis of 4-Chlorophenyl cyclopropyl ketone through acylation and cyclization offers insights into similar processes for related ketones (Xue-yan, 2011).
Applications in Organic Synthesis
- Norrish Type II Reaction : A study on α-cycloalkyl-p-chloroacetophenone derivatives, closely related to this compound, examines their behavior in the Norrish Type II reaction in the solid state, relevant for understanding photochemical processes (Scheffer et al., 1986).
- Ring Enlargement Reactions : The ethylaluminum dichloride promoted ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones, which is a method for preparing 4-acyl-1-cyclohexenes, could be relevant for this compound (Fujiwara & Takeda, 1990).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-cyclobutylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHFHAGRWRGGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644459 | |
| Record name | 3-(3-Chlorophenyl)-1-cyclobutylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-54-7 | |
| Record name | 3-(3-Chlorophenyl)-1-cyclobutylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)
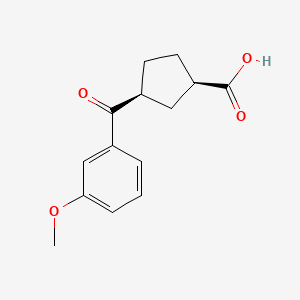
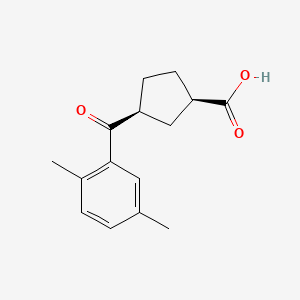
![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)

![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)
